1-(3-Chlorophenyl)-2-phenylethane-1,2-dione
Overview
Description
1-(3-Chlorophenyl)-2-phenylethane-1,2-dione is an organic compound with a molecular formula of C14H9ClO2 It is characterized by the presence of a chlorophenyl group and a phenyl group attached to an ethanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2-phenylethane-1,2-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Derivatives with nucleophilic groups replacing the chlorine atom.
Scientific Research Applications
1-(3-Chlorophenyl)-2-phenylethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their pharmacological effects. Studies focus on their potential as drug candidates for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel products with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-phenylethane-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2-phenylethane-1,2-dione can be compared with other similar compounds to highlight its uniqueness:
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione: This compound has a chlorine atom at the para position instead of the meta position. The difference in substitution pattern can lead to variations in reactivity and biological activity.
1-(3-Bromophenyl)-2-phenylethane-1,2-dione: The presence of a bromine atom instead of chlorine can affect the compound’s reactivity and interactions with biological targets.
1-(3-Chlorophenyl)-2-phenylethanol: This compound is a reduced form of this compound and exhibits different chemical and biological properties.
By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the design of new derivatives with desired properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-phenylethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-12-8-4-7-11(9-12)14(17)13(16)10-5-2-1-3-6-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWDCWUUOFHMHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324708 | |
Record name | 1-(3-chlorophenyl)-2-phenylethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7498-72-8 | |
Record name | NSC407576 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407576 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-chlorophenyl)-2-phenylethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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